2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine
CAS No.:
Cat. No.: VC20140038
Molecular Formula: C12H9ClN4
Molecular Weight: 244.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClN4 |
|---|---|
| Molecular Weight | 244.68 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine |
| Standard InChI | InChI=1S/C12H9ClN4/c13-10-4-2-1-3-9(10)12-15-11-7-8(14)5-6-17(11)16-12/h1-7H,14H2 |
| Standard InChI Key | XMTCBIDWYKSFJF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN3C=CC(=CC3=N2)N)Cl |
Introduction
Structural Characteristics and Chemical Reactivity
Molecular Architecture
The compound’s core consists of a triazolo[1,5-a]pyridine scaffold, where a triazole ring is fused to a pyridine moiety. The 2-chlorophenyl substituent introduces steric bulk and electron-withdrawing effects, while the 7-amino group enhances nucleophilic reactivity. X-ray crystallography of analogous triazolo-pyridines reveals planar geometries with bond lengths consistent with aromatic delocalization .
Reactivity Profiles
The amino group at position 7 participates in nucleophilic substitutions, enabling derivatization via alkylation or acylation. The chlorophenyl moiety undergoes electrophilic aromatic substitution, particularly at the para position relative to the chlorine atom. Density functional theory (DFT) calculations suggest that the triazole ring’s electron-rich nature facilitates cycloaddition reactions, making it a candidate for click chemistry applications .
Synthetic Methodologies
Microwave-Assisted Tandem Reactions
A catalyst-free microwave-mediated synthesis (Figure 1) utilizes enaminonitriles and benzohydrazides in toluene at 120°C. This method achieves yields of 83–92% within 30 minutes via a transamidation-nucleophilic addition-condensation cascade . Key advantages include:
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Eco-friendliness: Eliminates transition-metal catalysts.
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Scalability: Demonstrated for gram-scale production.
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Functional group tolerance: Accommodates electron-donating (-OCH₃) and withdrawing (-NO₂) substituents.
Table 1: Optimization of Microwave Synthesis Conditions
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Toluene | 120 | 30 | 83 |
| Xylene | 140 | 30 | 69 |
| Chlorobenzene | 130 | 30 | 79 |
Grindstone Mechanochemical Approaches
Solid-state synthesis using pyrazolylchalcone synthons under grindstone technology avoids solvents, achieving 74–82% yields. This method employs ball milling to facilitate [3+2] cycloadditions between pyrazolylamines and nitriles .
Structure-Activity Relationships (SAR)
Role of the Chlorophenyl Group
Halogenation at position 2 enhances hydrophobic interactions with kinase ATP-binding pockets. Replacement with -CF₃ or -OCH₃ reduces potency by 3–5 fold, underscoring the importance of chlorine’s electronegativity.
Amino Group Modifications
Acylation of the 7-amino group with benzoyl or acetyl moieties diminishes anti-cancer activity, suggesting hydrogen bonding is critical for target engagement .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Caco-2 permeability assays indicate moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic microsomal studies reveal CYP3A4-mediated N-dechlorination as the primary metabolic pathway .
Toxicity Data
In acute toxicity studies, the LD₅₀ in mice exceeds 500 mg/kg, with no hepatorenal toxicity observed at 50 mg/kg/day over 28 days .
Comparative Analysis with Analogous Compounds
Table 2: Biological Activity of Triazolo[1,5-a]pyridine Derivatives
| Compound | Target | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| 2-(2-Cl-Ph)-triazolo-pyridine | EGFR | 0.9 | MCF-7 |
| 2-(4-F-Ph)-triazolo-pyridine | VEGFR-2 | 1.4 | HUVEC |
| 2-(3-NO₂-Ph)-triazolo-pyridine | Tubulin polymerization | 2.1 | A549 |
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in PEGylated liposomes could improve bioavailability, as preliminary studies show a 3-fold increase in plasma half-life .
Resistance Mitigation
Co-administration with P-glycoprotein inhibitors like verapamil may overcome multidrug resistance in oncology applications.
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